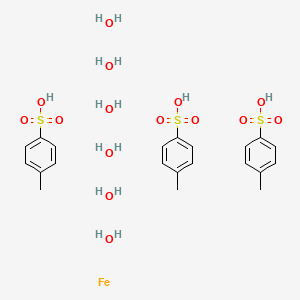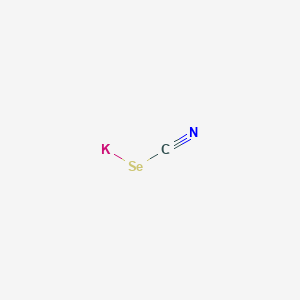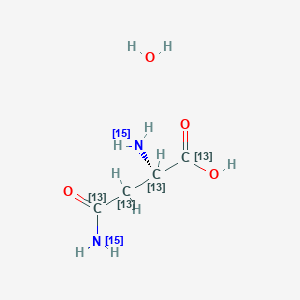![molecular formula C23H32F2N2O6 B12060760 N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which imparts significant stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate typically involves the reaction of methyl-2,3,4,5,6-pentafluorobenzoate with cyclohexyl Meldrum’s acid . The reaction conditions often include the use of N,N-diisopropylethylamine and acetonitrile as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate undergoes various chemical reactions, including:
Cycloreversion: This reaction forms fluoro(hetero)aryl ketene, which can efficiently couple with nucleophiles.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the nitro and fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and conditions often involve the use of organic solvents like acetonitrile and bases like N,N-diisopropylethylamine .
Major Products
The major products formed from these reactions include highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives .
Scientific Research Applications
N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate involves cycloreversion to form fluoro(hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate
- N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate
Uniqueness
N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C23H32F2N2O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-(2,3-difluoro-6-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate;ethyl-di(propan-2-yl)azanium |
InChI |
InChI=1S/C15H13F2NO6.C8H19N/c16-8-4-5-9(18(21)22)10(12(8)17)11-13(19)23-15(24-14(11)20)6-2-1-3-7-15;1-6-9(7(2)3)8(4)5/h4-5,19H,1-3,6-7H2;7-8H,6H2,1-5H3 |
InChI Key |
LLDRWQUREWMRED-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C=CC(=C3F)F)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)




![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)





![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
